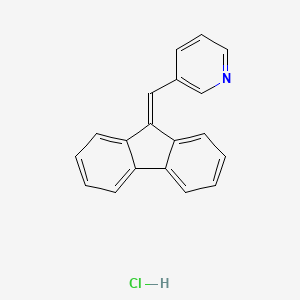
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 5 positions and two methyl groups at the 3 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde typically involves the reaction of 3,6-dimethylpyrazine with a suitable oxidizing agent to introduce the aldehyde groups. One common method involves the use of selenium dioxide (SeO2) as the oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetic acid, and the temperature is maintained at around 80-100°C to ensure complete oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation methods, where a catalyst such as palladium on carbon (Pd/C) is employed, can also be explored to achieve higher selectivity and lower production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: 3,6-Dimethyl-2,5-pyrazinedicarboxylic acid.
Reduction: 3,6-Dimethyl-2,5-pyrazinedimethanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrazine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-2,6-pyrazinedicarboxaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.
2,3-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns.
Uniqueness
3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methyl and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
108129-38-0 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,6-dimethylpyrazine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3 |
Clave InChI |
ZHPJBWMZYFIRME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


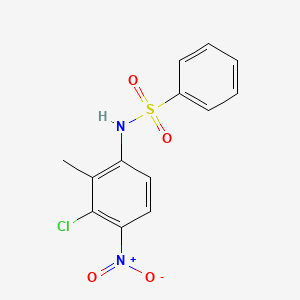

![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
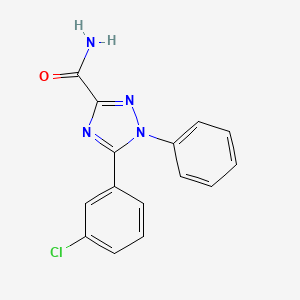
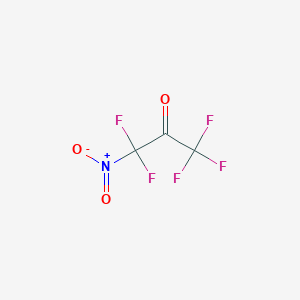
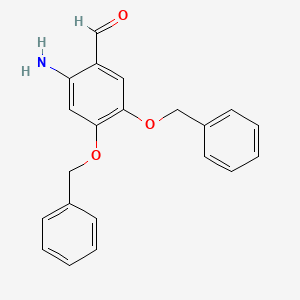
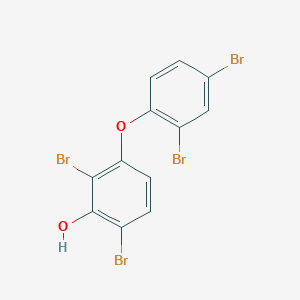
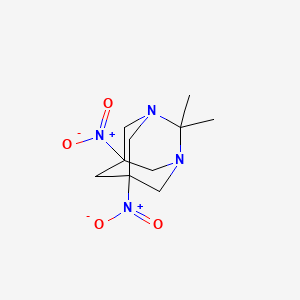
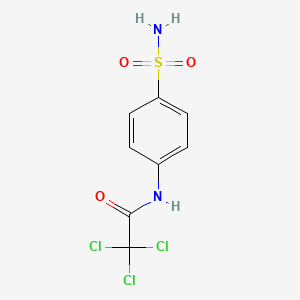

![1,1'-[Oxybis(methylenesulfanediyl)]bis(4-bromobenzene)](/img/structure/B14142917.png)
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
![2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B14142929.png)
